molecular formula C15H18BrNO5 B13628051 3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid CAS No. 2289797-04-0

3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid

Cat. No.: B13628051
CAS No.: 2289797-04-0
M. Wt: 372.21 g/mol
InChI Key: QGZWCVYVQYGNKV-UHFFFAOYSA-N
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Description

3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is a complex organic compound that features a bromophenoxy group, a tert-butoxycarbonyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Bromophenoxy Group: This can be achieved by reacting 4-bromophenol with an appropriate halogenating agent.

    Introduction of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Attachment of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is often introduced using tert-butyl chloroformate in the presence of a base.

    Final Coupling: The final step involves coupling the bromophenoxy group with the azetidine ring and the tert-butoxycarbonyl group under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactors, which offer advantages in terms of efficiency, versatility, and sustainability . These methods allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group can participate in various binding interactions, while the azetidine ring and tert-butoxycarbonyl group can influence the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is unique due to the presence of the bromophenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

2289797-04-0

Molecular Formula

C15H18BrNO5

Molecular Weight

372.21 g/mol

IUPAC Name

3-(4-bromophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid

InChI

InChI=1S/C15H18BrNO5/c1-14(2,3)22-13(20)17-8-15(9-17,12(18)19)21-11-6-4-10(16)5-7-11/h4-7H,8-9H2,1-3H3,(H,18,19)

InChI Key

QGZWCVYVQYGNKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)OC2=CC=C(C=C2)Br

Origin of Product

United States

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